3-Methyl-1H-indole-2-carbonitrile
Overview
Description
3-Methyl-1H-indole-2-carbonitrile is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds : A study by Sivakumar, Kanchithalaivan, and Kumar (2013) reported the synthesis of novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles and 6-(methylamino)-4-(aryl)-5-nitro-2-phenyl-4H-pyran-3-carbonitriles. This was achieved through domino one-pot three-component reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile or benzoylacetonitrile, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine, suggesting applications in complex organic synthesis (Sivakumar, Kanchithalaivan, & Kumar, 2013).
Key Intermediates in Synthesis : Boros, Kaldor, and Turnbull (2011) described the scalable synthesis of 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators. This highlights its importance in the development of therapeutics (Boros, Kaldor, & Turnbull, 2011).
Nucleophilic Reactivities of Indoles : A study by Lakhdar et al. (2006) investigated the coupling kinetics of various indoles, including 5-cyanoindole, with a set of reference benzhydryl cations. This research aids in understanding the reactivity and potential applications of indole structures in organic synthesis (Lakhdar et al., 2006).
Preparation of Polysubstituted Indole-2-Carbonitriles : Hrizi and Cailler et al. (2021) explored the preparation of polysubstituted indole-2-carbonitriles through cross-coupling reactions, highlighting their potential in creating diverse indole derivatives with various applications (Hrizi, Cailler, Romdhani‐Younes, Carcenac, & Thibonnet, 2021).
Crystal Structure Analysis : The study of 2-(7-Methyl-1H-indol-3-yl)acetonitrile by Ge et al. (2011) provided insights into the crystal structure of this compound, which is crucial for understanding its chemical properties and potential applications (Ge, Pan, Xu, & Luo, 2011).
N1-Alkylation of Indoles : Loidreau et al. (2012) investigated the condensation of 2-aminoindole-3-carbonitriles with DMF-dialkoxyacetals, leading to indole precursors with potential biological activity. This suggests possible applications in medicinal chemistry (Loidreau et al., 2012).
Antimicrobial and Anti-inflammatory Activities : Gadegoni and Manda. (2013) synthesized novel indole derivatives containing oxadiazole and triazole moieties, and evaluated their antimicrobial and anti-inflammatory activities, indicating potential pharmaceutical applications (Gadegoni & Manda, 2013).
Progesterone Receptor Modulators : Fensome et al. (2008) explored the synthesis of pyrrole-oxindole progesterone receptor modulators, demonstrating the role of indole derivatives in the development of treatments for female healthcare conditions (Fensome et al., 2008).
Safety and Hazards
The safety information available for “3-Methyl-1H-indole-2-carbonitrile” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
Mechanism of Action
Target of Action
3-Methyl-1H-indole-2-carbonitrile, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules . These interactions can be crucial in developing new useful derivatives.
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Methyl-1H-indole-2-carbonitrile may have similar effects on cells.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may exert its effects through similar binding interactions .
Properties
IUPAC Name |
3-methyl-1H-indole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILSNZVQVLOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343938 | |
Record name | 3-Methyl-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13006-59-2 | |
Record name | 3-Methyl-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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